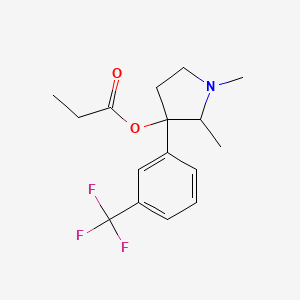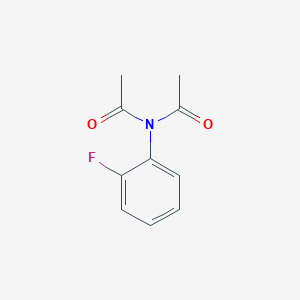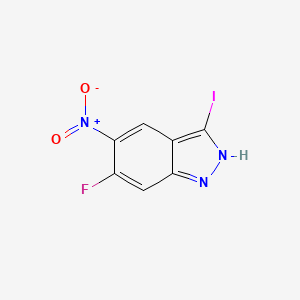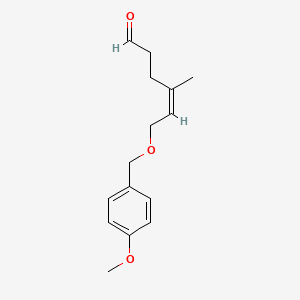
Methyl 8-iodo-3-nitro-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-iodo-3-nitro-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an iodine atom at the 8th position, a nitro group at the 3rd position, and a methyl ester group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:
Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.
Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Methyl 8-amino-3-nitro-1-naphthoate.
Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.
Scientific Research Applications
Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites.
Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.
Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.
Comparison with Similar Compounds
Methyl 8-iodo-1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-nitro-1-naphthoate: Lacks the iodine atom, reducing its versatility in substitution reactions.
Methyl 8-amino-3-nitro-1-naphthoate:
Uniqueness: Methyl 8-iodo-3-nitro-1-naphthoate is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring
Properties
Molecular Formula |
C12H8INO4 |
|---|---|
Molecular Weight |
357.10 g/mol |
IUPAC Name |
methyl 8-iodo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI Key |
QAMNRCUGQSQDKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


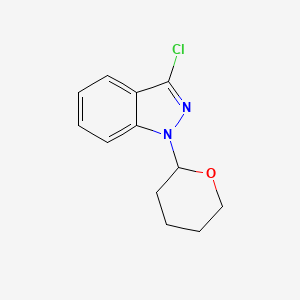
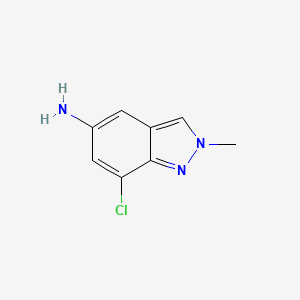
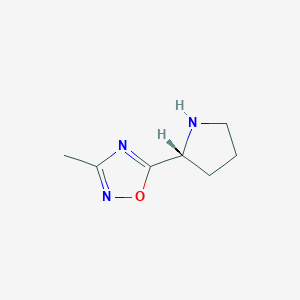
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
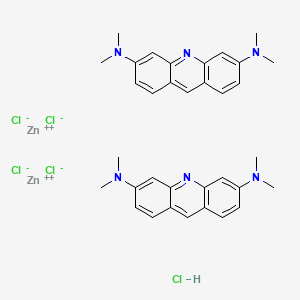
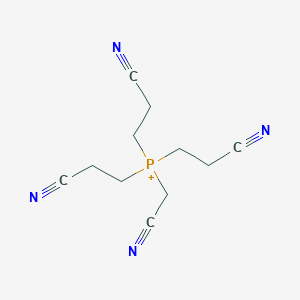
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)

